BenchChemオンラインストアへようこそ!

Effusanin E

Antibacterial MRSA Minimum Inhibitory Concentration

Purchase Effusanin E for its unique 7α,20-epoxy-ent-kaur-16-en-15-one skeleton, which confers distinct biological activity not found in other ent-kaurane analogs. Its potent anti-MRSA activity (MIC 3.12-6.25 µg/mL) and well-defined mechanism of downregulating the NF-κB/COX-2 axis make it an essential tool for antimicrobial and oncology research. Ensure your studies use this high-purity compound to maintain target engagement specificity and avoid experimental variability.

Molecular Formula C20H28O6
Molecular Weight 364.4 g/mol
Cat. No. B600381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEffusanin E
Molecular FormulaC20H28O6
Molecular Weight364.4 g/mol
Structural Identifiers
InChIInChI=1S/C20H28O6/c1-9-10-6-11(21)13-18-8-26-20(25,19(13,7-10)15(9)23)16(24)14(18)17(2,3)5-4-12(18)22/h10-14,16,21-22,24-25H,1,4-8H2,2-3H3/t10-,11-,12+,13+,14-,16+,18+,19+,20-/m1/s1
InChIKeyHLVWYILWVYNUAJ-LBQBBFOZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Effusanin E: A 7α,20-Epoxy-ent-kaurane Diterpenoid with Dual Antibacterial and Anticancer Profiles


Effusanin E is a natural ent-kaurane diterpenoid isolated primarily from Isodon and Rabdosia species [1]. It is characterized by a 7α,20-epoxy-ent-kaur-16-en-15-one skeleton [1]. This compound has been evaluated for both its antibacterial efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and its cytotoxic effects on multiple human cancer cell lines, including nasopharyngeal carcinoma (NPC) [2][3].

Effusanin E Substitution Risk: Structural and Functional Specificity Dictates Procurement Decisions


Effusanin E cannot be substituted with other ent-kaurane diterpenoids due to its unique C-20 oxygenation pattern and the resulting differential biological potency. While compounds like oridonin and ponicidin share a similar core scaffold, their distinct substitution patterns lead to substantial variations in target engagement, as evidenced by order-of-magnitude differences in minimum inhibitory concentration (MIC) values against MRSA and divergent cytotoxicity profiles across cancer cell lines [1][2]. Furthermore, the specific downregulation of the p50/p65 NF-κB complex and subsequent inhibition of COX-2 expression in NPC cells represents a defined mechanism that is not universally shared by all in-class analogs [3].

Quantitative Differentiators: Effusanin E vs. Oridonin, Ponicidin, and Lasiodin in Antimicrobial and Anticancer Assays


Effusanin E Exhibits >20-Fold Greater Anti-MRSA Potency than Oridonin (MIC 3.12-6.25 µg/mL vs. 64 µg/mL)

Effusanin E demonstrates strong anti-MRSA activity with MIC values ranging from 3.12 to 6.25 µg/mL against multiple tested MRSA strains [1]. In contrast, the structurally related ent-kaurane diterpenoid oridonin exhibits significantly weaker activity against the same pathogen, with an MIC of 64 µg/mL against MRSA strain USA300 [2]. This represents a >20-fold improvement in potency for effusanin E in a directly comparable antimicrobial context.

Antibacterial MRSA Minimum Inhibitory Concentration

Effusanin E Demonstrates In Vivo Tumor Suppression in NPC Xenografts without Observable Toxicity at Therapeutic Doses

Effusanin E, when administered at doses of 10 mg/kg/day and 30 mg/kg/day in a human NPC xenograft mouse model, significantly reduced both tumor volume and tumor weight compared to the vehicle control group [1]. Notably, this therapeutic effect was achieved without obvious systemic toxicity, as indicated by stable body weights of treated mice [1]. This in vivo efficacy is mechanistically linked to the downregulation of p50 NF-κB and COX-2 proteins within the tumor tissue [1].

Nasopharyngeal Carcinoma In Vivo Efficacy Xenograft Model

Effusanin E Shows Modest but Comparable Cytotoxicity to Oridonin and Ponicidin Across Multiple Cancer Cell Lines

In a panel of human cancer cell lines (Hep G2, COLO 205, MCF-7, HL-60), effusanin E exhibited modest cytotoxic activity that was comparable to that of the well-studied ent-kaurane diterpenoids oridonin and ponicidin [1]. While all three compounds were classified as 'modestly active', their specific IC50 values varied across cell types, underscoring that potency is not uniform within this structural class [1].

Cytotoxicity Cancer Cell Lines Comparative Potency

Effusanin E Uniquely Targets NF-κB Nuclear Translocation and COX-2 Promoter Binding in NPC Cells

Effusanin E's mechanism of action in nasopharyngeal carcinoma cells involves the specific inhibition of p65 NF-κB nuclear translocation and the abrogation of NF-κB binding to the COX-2 promoter [1]. This dual targeting of the NF-κB/COX-2 signaling axis is a key differentiator. While other ent-kaurane diterpenoids like lasiodin are known to modulate similar pathways, the specific impact on p50/p65 protein suppression and the functional consequence on COX-2 promoter activity has been explicitly characterized for effusanin E [1][2].

NF-κB COX-2 Mechanism of Action

Effusanin E Commercial Availability with Defined Purity (≥98% by HPLC) and Physical Properties for Reproducible Research

Effusanin E is commercially available with a typical purity of ≥98% as verified by HPLC . Its physical properties, including a melting point of 240-242 °C and a calculated solubility of approximately 1.6 g/L in water at 25°C, provide essential parameters for experimental design and formulation . This level of purity and defined physicochemical data ensures batch-to-batch consistency and reliable reproducibility, a critical advantage over sourcing an in-house isolated compound with unknown or variable purity.

Purity Solubility Procurement

Prioritized Use Cases for Effusanin E Based on Empirical Evidence


Anti-MRSA Drug Discovery and Development

Given its potent anti-MRSA activity (MIC 3.12-6.25 µg/mL) and demonstrated in vivo antibacterial effects in a topical wound healing model, effusanin E is an ideal candidate for research programs aimed at developing novel antimicrobial agents, particularly for combating antibiotic-resistant S. aureus infections [1]. Its activity significantly surpasses that of the related compound oridonin, making it a superior starting point for medicinal chemistry optimization [2].

Nasopharyngeal Carcinoma (NPC) Mechanistic and Translational Research

Effusanin E's validated in vivo tumor suppression in an NPC xenograft model, coupled with its well-defined mechanism of inhibiting the NF-κB/COX-2 axis, positions it as a critical tool compound for studying NPC pathogenesis and validating therapeutic targets in this malignancy [3]. Its demonstrated efficacy without observable toxicity in this model supports its use in preclinical development studies for NPC [3].

Structure-Activity Relationship (SAR) Studies of Ent-Kaurane Diterpenoids

With its unique C-20 oxygenation pattern and a cytotoxicity profile comparable to oridonin and ponicidin across multiple cancer cell lines, effusanin E serves as an essential comparator for SAR studies [4]. It allows researchers to dissect the contributions of specific structural features to both antibacterial and anticancer activities within the ent-kaurane diterpenoid class, thereby informing the design of novel analogs with improved selectivity and potency [4].

Natural Product Libraries for High-Throughput Screening (HTS)

The commercial availability of effusanin E at high purity (≥98% by HPLC) and with defined physicochemical properties makes it an ideal candidate for inclusion in curated natural product libraries for HTS campaigns . Its well-characterized dual antibacterial and anticancer activities, along with a defined mechanism of action, ensure that any 'hit' from a screen can be rapidly validated and progressed .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Effusanin E

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.